molecular formula C9H21N3 B566556 4-Butyl-2-methylpiperazin-1-amine CAS No. 109055-76-7

4-Butyl-2-methylpiperazin-1-amine

Cat. No.: B566556
CAS No.: 109055-76-7
M. Wt: 171.288
InChI Key: WAZJBNUHZDDCOT-UHFFFAOYSA-N
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Description

4-Butyl-2-methylpiperazin-1-amine (CAS: 109055-76-7, molecular formula: C₉H₂₁N₃) is a piperazine derivative featuring a butyl group at position 4 and a methyl group at position 2 of the piperazine ring. This compound is structurally characterized by its aliphatic substituents, which influence its physicochemical properties, such as lipophilicity and solubility.

Properties

CAS No.

109055-76-7

Molecular Formula

C9H21N3

Molecular Weight

171.288

IUPAC Name

4-butyl-2-methylpiperazin-1-amine

InChI

InChI=1S/C9H21N3/c1-3-4-5-11-6-7-12(10)9(2)8-11/h9H,3-8,10H2,1-2H3

InChI Key

WAZJBNUHZDDCOT-UHFFFAOYSA-N

SMILES

CCCCN1CCN(C(C1)C)N

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Key Structural Features

Piperazine derivatives are widely explored in medicinal chemistry due to their versatility in modulating pharmacokinetic and pharmacodynamic properties. Below is a comparative analysis of 4-butyl-2-methylpiperazin-1-amine and its analogues:

Table 1: Structural Comparison of Piperazine Derivatives
Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Notable Features Reference
This compound Butyl (C4), methyl (C2) C₉H₂₁N₃ 171.28 Aliphatic substituents enhance lipophilicity
4-Benzylpiperazin-1-amine Benzyl (C4) C₁₁H₁₇N₃ 191.27 Aromatic group improves π-π interactions
4-[4-(2-Methoxyphenyl)piperazin-1-yl]butan-1-amine Methoxyphenyl (C4), butanamine chain C₁₅H₂₅N₃O 263.38 Methoxy group introduces polarity; used in spirocyclic drug intermediates
3-(4-Methylpiperazin-1-yl)pyridin-2-amine Methylpiperazine (C3 pyridine) C₁₀H₁₆N₄ 192.26 Heteroaromatic ring enhances binding to kinase targets
2-(4-Benzylpiperazin-1-yl)ethylamine Benzyl (C4), ethylmethylamine chain C₁₄H₂₃N₃ 233.36 Flexible chain for receptor docking

Functional Implications

Lipophilicity and Solubility :

  • The butyl and methyl groups in This compound increase lipophilicity compared to analogues with polar substituents (e.g., methoxy groups in ). This property may enhance blood-brain barrier penetration but reduce aqueous solubility.
  • The benzyl group in 4-benzylpiperazin-1-amine introduces aromaticity, favoring interactions with hydrophobic enzyme pockets .

Biological Activity :

  • Piperazine derivatives with heteroaromatic systems (e.g., pyridine in ) are often utilized in kinase inhibitors due to their ability to form hydrogen bonds and π-stacking interactions.
  • Compounds like 4-[4-(2-methoxyphenyl)piperazin-1-yl]butan-1-amine are intermediates in synthesizing spirocyclic compounds (e.g., COMPOUND 28 and 37 in ), which are explored for anticancer and CNS-targeted therapies.

Synthetic Utility :

  • This compound serves as a precursor for modifying steric bulk in drug candidates. Its aliphatic chain may reduce metabolic degradation compared to benzyl-substituted analogues.
  • The methoxyphenyl derivative () demonstrates how electron-donating groups can fine-tune electronic properties for target-specific binding.

Pharmaceutical Relevance

  • Spirocyclic Compounds : Piperazine derivatives are key intermediates in synthesizing spirocyclic scaffolds (e.g., COMPOUND 37 in ), which exhibit high selectivity for kinases and GPCRs.
  • Antidepressants and Antipsychotics: Analogues like N-[2-(2-chlorophenothiazin-10-yl)ethyl]-4-methylpiperazin-1-amine () highlight the role of piperazine in CNS drug design, where substituents modulate receptor affinity and metabolic stability.

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